molecular formula C5H8N2O B12951750 3,6-Diazabicyclo[3.2.0]heptan-7-one

3,6-Diazabicyclo[3.2.0]heptan-7-one

Cat. No.: B12951750
M. Wt: 112.13 g/mol
InChI Key: IATJDWOOBYMPCI-UHFFFAOYSA-N
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Description

3,6-Diazabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazabicyclo[3.2.0]heptan-7-one can be achieved through several methods. One common approach involves the Staudinger synthesis, which includes the formation of azetidin-2-ones followed by intramolecular cyclization . Another method involves the intramolecular endo-trig haloamination of 3-aminoazetidin-2-ones, leading to the formation of 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free diastereoselective synthesis methods is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

3,6-Diazabicyclo[3.2.0]heptan-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3,6-diazabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C5H8N2O/c8-5-3-1-6-2-4(3)7-5/h3-4,6H,1-2H2,(H,7,8)

InChI Key

IATJDWOOBYMPCI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)NC2=O

Origin of Product

United States

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